A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed)
Nigericin is a natural product found in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.
Nigericin
CAS No.: 28380-24-7
Cat. No.: VC0548943
Molecular Formula: C40H68O11
Molecular Weight: 725.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 28380-24-7 |
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Molecular Formula | C40H68O11 |
Molecular Weight | 725.0 g/mol |
IUPAC Name | (2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
Standard InChI | InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35?,37-,38-,39-,40+/m0/s1 |
Standard InChI Key | DANUORFCFTYTSZ-FBMOGUJMSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC |
SMILES | CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
Canonical SMILES | CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Nigericin (CAS No. 28380-24-7) is a monocarboxylic acid polyether antibiotic with the molecular formula C~40~H~68~O~11~ and a molecular weight of 724.96 g/mol. Its structure consists of a cyclic arrangement of oxygen-containing rings, enabling selective binding and transport of monovalent cations such as K⁺ and H⁺ . The compound’s stereochemistry, confirmed by X-ray crystallography, reveals a conformation that facilitates its ionophoric activity.
Table 1: Key Physicochemical Properties of Nigericin
Property | Value |
---|---|
Melting Point | 183.5–185°C |
Optical Rotation (α)D²⁴ | +36.2° (c = 0.842 in CHCl₃) |
Boiling Point | 779.9±60.0 °C (Predicted) |
Density | 1.19±0.1 g/cm³ (Predicted) |
pKa | 4.39±0.10 (Predicted) |
Solubility | Chloroform: 10 mg/mL |
Storage Conditions | 2–8°C in sealed containers |
Nigericin’s amphiphilic nature allows it to partition into lipid bilayers, where it adopts a conformation that stabilizes cation binding. The electroneutral exchange of K⁺ for H⁺ distinguishes it from electrogenic ionophores like valinomycin, enabling unique biological effects .
Mechanisms of Action: Ionophoric Activity and Beyond
Potassium-Proton Exchange and Membrane Effects
As a K⁺/H⁺ ionophore, nigericin disrupts ionic gradients across mitochondrial and plasma membranes. Each transport cycle involves the electroneutral exchange of one intracellular K⁺ ion for one extracellular H⁺ ion, leading to cytosolic acidification and mitochondrial depolarization . This activity underlies its effects on cellular energetics, as demonstrated by its inhibition of ATP synthesis in isolated mitochondria .
Inflammasome Activation
Recent studies have illuminated nigericin’s role as a potent activator of the NLRP3 and NLRP1 inflammasomes. In immune cells, nigericin-induced K⁺ efflux activates NLRP3, triggering caspase-1-dependent release of interleukin-1β (IL-1β) . Surprisingly, in epithelial cells (e.g., keratinocytes), the same K⁺ efflux activates NLRP1 via ribotoxic stress response (RSR) pathways involving ZAKɑ kinase and p38/JNK signaling . This cell-type specificity arises from differences in inflammasome sensor expression and regulatory mechanisms.
Ribosomal Effects and Ribotoxic Stress
Nigericin’s depletion of cytosolic K⁺ inhibits ribosomal elongation, inducing ribotoxic stress. This activates ZAKɑ kinase, which phosphorylates NLRP1’s linker domain, promoting inflammasome assembly . These findings connect ion flux to proteotoxic stress responses, expanding nigericin’s utility in studying cellular stress pathways.
Biological Activities and Pharmacological Effects
Antimicrobial Properties
Nigericin exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 0.1–1 µg/mL) and fungi through membrane potential disruption. Recent fluorinated derivatives demonstrate unprecedented efficacy against Gram-negative pathogens (e.g., E. coli MIC: 2–5 µg/mL), overcoming traditional limitations of polyether antibiotics .
Antimalarial Activity
Nigericin potently inhibits Plasmodium falciparum blood-stage parasites (EC~50~: 1.0 ng/mL) by disrupting the parasite’s digestive vacuole pH gradient. Its selectivity index (>100-fold vs. mammalian cells) highlights potential as an antimalarial lead .
Pro-Apoptotic and Eryptotic Effects
In erythrocytes, nigericin (1–10 nM) induces eryptosis via Ca²⁺ influx (Fluo3 fluorescence increase: 2.5-fold), ROS generation (DCFDA fluorescence: +15%), and phosphatidylserine externalization (annexin V binding: 25–40% cells) . These effects are pH-dependent, with cytosolic acidification (ΔpH~i~: −0.3 units) enhancing Ca²⁺ channel activation .
Challenges and Future Directions
Despite its promise, nigericin’s therapeutic application faces hurdles:
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Cytotoxicity: Narrow therapeutic window (LD~50~ in mice: 2.5 mg/kg)
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Solubility: Limited aqueous solubility (0.02 mg/mL in PBS)
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Stereochemical Complexity: Hinders large-scale synthesis (total synthesis yield: <1%)
Ongoing research focuses on:
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Nanoparticle Encapsulation: PEG-PLGA nanoparticles reduce hepatotoxicity (ALT decrease: 60% in rats)
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Gene Editing: CRISPR-Cas9 modification of Streptomyces strains boosts yield (33% w/w)
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Structure-Activity Relationships: C-9 deoxygenation analogs show 50% reduced NLRP1 activation while retaining antimicrobial activity
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